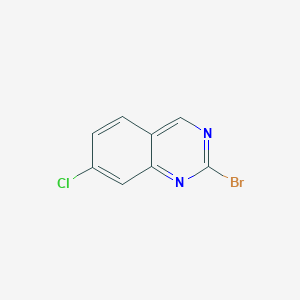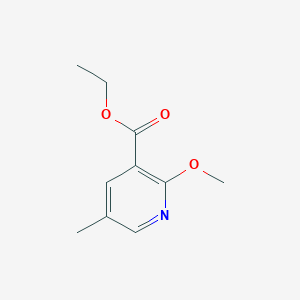
2-Bromo-7-chloroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-7-chloroquinazoline is a heterocyclic compound with the molecular formula C8H4BrClN2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used as a pharmaceutical intermediate, playing a crucial role in the synthesis of various therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chloroquinazoline typically involves the following steps :
Starting Materials: 2-amino-4-bromo-benzaldehyde and urea.
Reaction Conditions: The mixture is heated to 180°C for 2 hours in an oil bath.
Intermediate Formation: The reaction mixture is cooled, and water is added to precipitate the intermediate 7-bromoquinazolin-2(1H)-one.
Final Product Formation: The intermediate is then reacted with phosphorus oxychloride (POCl3) at 110°C for 3 hours under nitrogen atmosphere. The reaction mixture is cooled and extracted with ethyl acetate to obtain the crude product, which is purified by chromatography.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
化学反应分析
Types of Reactions: 2-Bromo-7-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions are less common but can be used to modify the quinazoline ring structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution with an amine nucleophile can yield aminoquinazoline derivatives .
科学研究应用
2-Bromo-7-chloroquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials.
作用机制
The mechanism of action of 2-Bromo-7-chloroquinazoline is primarily related to its ability to interact with specific molecular targets. These interactions often involve:
Inhibition of Enzymes: The compound can inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anticancer therapies.
相似化合物的比较
2-Chloroquinazoline: Similar structure but lacks the bromine atom.
7-Bromoquinazoline: Similar structure but lacks the chlorine atom.
2,4-Dichloroquinazoline: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness: 2-Bromo-7-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C8H4BrClN2 |
|---|---|
分子量 |
243.49 g/mol |
IUPAC 名称 |
2-bromo-7-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H |
InChI 键 |
GSYLBDCQNYKSEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(N=C2C=C1Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)

![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)




